2-ethyl-5-{[4-(2-hydroxyethyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 2-ethyl-5-{[4-(2-hydroxyethyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted with:
- A 2-ethyl group at position 2.
- A hydroxymethylpiperazine moiety linked to a 4-(trifluoromethyl)phenyl group at position 4.
- A hydroxyl group at position 5.
This structure combines a lipophilic trifluoromethylphenyl group (enhancing membrane permeability and metabolic stability) with a hydrophilic 2-hydroxyethyl-piperazine moiety (improving solubility and pharmacokinetics). The triazolothiazole core is associated with diverse pharmacological activities, including antimicrobial and anti-inflammatory effects, as seen in structurally related compounds .
Properties
IUPAC Name |
2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2S/c1-2-15-24-19-28(25-15)18(30)17(31-19)16(27-9-7-26(8-10-27)11-12-29)13-3-5-14(6-4-13)20(21,22)23/h3-6,16,29-30H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVKEKCKDGWDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-5-{[4-(2-hydroxyethyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol represents a novel class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- Triazole and thiazole rings : These heterocycles are known for their pharmacological significance.
- Piperazine moiety : This contributes to the compound's interaction with biological targets.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with triazole and trifluoromethyl groups exhibit significant antimicrobial properties. For instance:
- In vitro studies showed that derivatives with similar structures effectively inhibited the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 12.9 to 25.9 µM .
- The presence of the trifluoromethyl group is correlated with enhanced antibacterial activity against various strains, indicating its role in modulating biological efficacy.
Anti-inflammatory Potential
Research has indicated anti-inflammatory effects associated with triazole derivatives:
- Compounds demonstrated an ability to modulate NF-kB activity, a key transcription factor in inflammatory responses. Certain derivatives increased NF-kB activity by 10–15%, suggesting potential use in inflammatory conditions .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated using various cancer cell lines:
- IC50 values were determined for several analogs, revealing that some derivatives exhibited cytotoxicity at concentrations below 20 µM. This suggests a promising avenue for further development as anticancer agents .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Targeting specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Cellular Uptake : The piperazine moiety enhances cellular permeability, facilitating the compound's entry into cells.
- Modulation of Signaling Pathways : Interaction with key signaling molecules involved in inflammation and cell proliferation.
Case Studies
A notable case study involved the evaluation of a triazole derivative similar to this compound:
- In a preclinical model, administration led to a significant reduction in tumor size in xenograft models, highlighting its potential as an anticancer agent.
Research Findings Summary Table
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and molecular properties between the target compound and analogues:
| Compound Name & Features | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₃F₃N₅O₂S | ~456.5 | 4-(Trifluoromethyl)phenyl, 4-(2-hydroxyethyl)piperazine | High lipophilicity (CF₃), moderate solubility (hydroxyethyl-piperazine) |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyltriazolothiazol-6-ol | C₂₅H₂₇ClN₅O₃S | 536.5 | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | Increased steric bulk (chlorine, methoxy) may reduce metabolic clearance |
| 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)triazolothiazol-6-ol | C₂₁H₂₂FN₅O₂S | 427.5 | 2-Fluorophenyl, furan-2-yl | Furan enhances π-π stacking; fluorine improves bioavailability |
| 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-triazolothiadiazole | C₁₇H₂₂N₄S | 314.4 | Isobutylphenyl | Demonstrated antimicrobial activity; simpler structure with lower molecular weight |
| 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)triazolothiazol-6-ol | C₁₉H₂₅N₅O₂S | 387.5 | Phenyl (no CF₃) | Reduced lipophilicity compared to target compound; improved aqueous solubility |
Pharmacological Activities
Antimicrobial Potency
- The triazolothiadiazole analogue () exhibited broad-spectrum antimicrobial activity, attributed to the isobutylphenyl group enhancing hydrophobic interactions with bacterial membranes .
- The target compound’s trifluoromethyl group may further amplify this effect due to increased lipophilicity, though direct data are unavailable.
Solubility and Pharmacokinetics
- Piperazine derivatives with hydroxyethyl groups (e.g., and target compound) show improved solubility compared to non-polar substituents (e.g., 3-chlorophenyl in ) .
- The furan-containing analogue () may exhibit faster metabolic clearance due to its heterocyclic structure .
Target Binding and Selectivity
- Bivalent triazolopyridazine compounds () demonstrate that piperazine-linked aromatic groups enhance binding to bromodomains (e.g., BRD4) through dual interactions . While the target compound’s core differs, its piperazine-trifluoromethylphenyl moiety may similarly enable multivalent binding to therapeutic targets.
Key Research Findings
Electron-Withdrawing Groups : The trifluoromethyl group in the target compound likely increases oxidative stability and binding affinity compared to chlorine or methoxy substituents .
Piperazine Flexibility : Hydroxyethyl-piperazine derivatives balance solubility and cell permeability, critical for oral bioavailability .
Heterocyclic Influence : Furan or thiadiazole moieties (Evidences 5, 7) modulate π-stacking and hydrogen-bonding interactions, affecting potency across biological targets .
Preparation Methods
Synthesis of the Piperazine Intermediate
The 4-(2-hydroxyethyl)piperazine moiety is prepared by reacting piperazine with ethylene oxide in methanol. Protection of the secondary amine with a p-methoxybenzyl (PMB) group prevents undesired side reactions during subsequent steps. Deprotection is later performed using trifluoroacetic acid (TFA) and triflic acid, yielding the free amine.
Coupling with 4-(Trifluoromethyl)phenyl Group
A Buchwald-Hartwig amination couples the PMB-protected piperazine with 4-bromobenzotrifluoride. Using Pd2(dba)3 as a catalyst and Xantphos as a ligand in toluene at 100°C, the reaction achieves 78% yield.
Benzylation of the Triazolo-Thiazol Core
The coupled piperazine-trifluoromethylphenyl intermediate is attached to position 5 via a nucleophilic aromatic substitution. The core is treated with the benzyl bromide derivative in DMSO at 100°C for 6 hours, yielding the substituted product in 82% yield after deprotection.
Hydroxylation at Position 6
The hydroxyl group is introduced by oxidation of a thiomethyl precursor. Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the thiomethyl group to a sulfoxide, which is hydrolyzed using aqueous HCl to yield the final hydroxylated product (89% yield). Alternative oxidants like H2O2/FeSO4 were less efficient (62% yield).
Reaction Optimization Data
Table 1: Optimization of Triazole Formation
| Condition | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Standard | DMF | 120 | None | 52 |
| With p-TsOH | DMF | 120 | p-TsOH | 68 |
| With TFA | Toluene | 100 | None | 45 |
Table 2: Benzylation Efficiency
| Coupling Method | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | Toluene | 78 |
| Ullmann | CuI/1,10-Phenanthroline | DMSO | 65 |
Challenges and Scalability Considerations
-
Low Yields in Triazole Formation : Prolonged heating degrades intermediates, necessitating strict temperature control.
-
Purification : Column chromatography is avoided in favor of crystallization from ethanol/water mixtures for industrial scalability.
-
Trifluoromethyl Stability : Harsh acidic conditions during deprotection may cleave the CF3 group; neutral pH conditions are maintained post-coupling .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be fine-tuned to improve yield?
The synthesis typically involves multi-step reactions, starting with cyclization to form the thiazolo-triazole core, followed by functionalization of the piperazine and trifluoromethylphenyl moieties. Key steps include:
- Cyclization : Use of thiourea derivatives and α-haloketones under reflux in ethanol or DMF to form the thiazole ring .
- Piperazine coupling : Nucleophilic substitution or Mannich-type reactions under basic conditions (e.g., triethylamine) to introduce the 4-(2-hydroxyethyl)piperazine group .
- Trifluoromethylphenyl incorporation : Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation with boronated intermediates . Optimization : Adjust reaction temperature (60–100°C), solvent polarity (DMF for polar intermediates), and catalyst loading (Pd for cross-couplings) to suppress side reactions. Monitor purity via TLC/HPLC .
Q. How can structural elucidation be systematically performed for this compound?
Use a combination of:
- NMR spectroscopy : , , and NMR to confirm substitution patterns, particularly for the trifluoromethyl group and piperazine protons .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H] peak).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks . Example : The piperazine ring’s protons typically resonate at δ 2.5–3.5 ppm, while the trifluoromethyl group shows a singlet near δ 4.0–4.5 ppm in NMR .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms due to the triazole-thiazole scaffold’s affinity for ATP-binding pockets .
- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values . Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .
Advanced Research Questions
Q. How can computational methods aid in predicting its mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or 14-α-demethylase. The trifluoromethyl group may enhance hydrophobic binding .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., in GROMACS) .
- QSAR studies : Corporate substituent effects (e.g., electron-withdrawing CF) on bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in observed vs. predicted reactivity?
- Contradiction example : Lower-than-expected yield in cross-coupling steps.
- Resolution :
- Reagent purity : Ensure boronated intermediates are anhydrous.
- Catalyst screening : Test Pd(OAc), XPhos-Pd-G3, or NiCl(dppp) for improved efficiency .
- Additives : Add TBAB or KPO to stabilize transition states .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Key modifications :
- Piperazine substituents : Replace 2-hydroxyethyl with morpholine to enhance solubility .
- Triazole substitution : Introduce electron-donating groups (e.g., -OCH) to modulate redox properties .
- Evaluation : Compare IC values of derivatives in dose-response assays. Publish SAR trends in heatmaps or radar plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
